1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of radioiodine research in nuclear medicine. The foundational work in this field traces back to the pioneering efforts of Saul Hertz at Massachusetts General Hospital in the 1930s, who first recognized the potential for radioactive iodine applications in medical diagnostics and treatment. Hertz's collaboration with physicist Arthur Roberts at the Massachusetts Institute of Technology led to the first human treatment using radioactive iodine on March 31, 1941, establishing the scientific foundation that would eventually support the development of sophisticated iodinated compounds for medical imaging.
The evolution from simple radioactive iodine to complex organic molecules like this compound represents decades of systematic research in radiopharmaceutical chemistry. This progression was driven by the need for compounds that could effectively cross biological barriers while maintaining favorable pharmacokinetic properties. The development of cyclotrons, linear accelerators, and nuclear reactors provided the technological infrastructure necessary for producing hundreds of radionuclides for potential medical applications, creating an environment where sophisticated molecular designs could be practically implemented.
The specific synthesis and characterization of this compound was documented in detailed chemical studies that explored its preparation through condensation reactions followed by reduction processes. These synthetic methodologies demonstrated the compound's accessibility through established organic chemistry techniques, making it a viable candidate for further pharmaceutical development and research applications.
Nomenclature and Classification
The systematic nomenclature of this compound reflects its complex molecular architecture and provides essential information about its structural components. According to the International Union of Pure and Applied Chemistry naming conventions, this compound can be described as 2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol dihydrochloride. This systematic name clearly delineates the various functional groups and their spatial relationships within the molecular framework.
Properties
IUPAC Name |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IN2O.2ClH/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3;;/h8-9,18H,5-7,10H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLHSWEPJPKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426067 | |
| Record name | 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89815-43-0 | |
| Record name | N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089815430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'-TRIMETHYL-N-(2-HYDROXY-5-IODO-3-METHYLBENZYL)-1,3-PROPANEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZCU8ZI7Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride, commonly referred to as HIPDM, is a chemical compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Chemical Formula : C₁₄H₂₃IN₂O·2ClH
- Molecular Weight : 435.17 g/mol
- CAS Number : 89815-43-0
- Melting Point : 160 °C
HIPDM functions primarily as a radiopharmaceutical precursor, which indicates its potential utility in imaging and therapeutic applications in nuclear medicine. The iodine component in its structure suggests that it may be involved in radiolabeling processes, enhancing the visualization of biological systems through imaging techniques like PET or SPECT.
Biological Activity
Research indicates that HIPDM exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to HIPDM may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of iodine is hypothesized to enhance this effect through increased cellular uptake and retention of the compound.
- Neuroprotective Effects : Some derivatives of similar structures have shown potential neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
- Antimicrobial Properties : There is evidence that compounds with similar functional groups exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study 1: Antitumor Efficacy
A study conducted on a series of iodo-substituted benzylamines reported significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. The study suggested that HIPDM could be further explored as a lead compound for developing antitumor agents.
Case Study 2: Neuroprotection
Research published in a neuroscience journal highlighted that similar compounds could protect neuronal cells from glutamate-induced excitotoxicity. The study demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in vitro.
Case Study 3: Antimicrobial Activity
A comparative analysis of various benzylamine derivatives showed that those with iodine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. This was attributed to their ability to penetrate bacterial membranes more effectively.
Data Table: Summary of Biological Activities
Preparation Methods
Condensation and Reduction Method
The primary synthesis route, as detailed in the Journal of Nuclear Medicine, involves three sequential steps:
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Synthesis of 5-Iodo-3-methylsalicylaldehyde (Intermediate II)
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Condensation with N,N,N'-Trimethyl-1,3-propanediamine
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Reduction and Salt Formation
Table 1: Key Reaction Parameters for Condensation-Reduction Synthesis
Alternative Radioiodination via Isotopic Exchange
For radiopharmaceutical applications, the compound is labeled with through an iodine-iodine exchange reaction:
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Conditions : Aqueous solution of HIPDM (2 mg/mL in pH 3 phosphate buffer) heated at 100°C with Na.
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Optimization :
Table 2: Isotopic Exchange Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 3.0 | Maximizes reaction rate |
| Temperature | 100°C | Completes in 30 minutes |
| [Na] | 0.5–1.0 mg/mL | Linear scaling |
Reaction Mechanism and Kinetic Analysis
The isotopic exchange follows a second-order kinetic model, dependent on HIPDM and iodide concentrations:
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Activation Energy : Calculated via Arrhenius plot as 30.6 kcal/mol, indicating a high-energy transition state likely involving iodine radical formation.
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Inhibitors : Cu ions reduce yield to 91.5%, while other metals (Fe, Zn) show negligible effects.
Characterization and Quality Control
Analytical Techniques
Purity Specifications
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HPLC : >95% purity, with retention time matching reference standards.
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Storage : Ambient conditions; stable for >24 months in sealed containers.
Applications in Radiopharmaceutical Development
The compound’s utility stems from its ability to cross the blood-brain barrier and bind cerebral perfusion sites. Clinical SPECT imaging with -HIPDM requires high radiochemical purity (>98%), achievable via the optimized exchange protocol .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimization strategies include:
- Reagent selection : Use n-BuLi in THF at low temperatures (−78°C) for deprotonation, followed by coupling with aldehydes or halogenated intermediates (e.g., bromobenzaldehyde derivatives) .
- Stepwise purification : Employ column chromatography after each synthetic step (e.g., after alkylation or amination) to isolate intermediates.
- Acidification conditions : Use HCl in dioxane or aqueous HBr for salt formation, ensuring stoichiometric equivalence to avoid excess acid contamination .
- Yield monitoring : Track reaction progress via TLC or HPLC, adjusting reaction times (e.g., reflux durations from 2–12 hours) based on intermediate stability .
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Analyze - and -NMR spectra to verify substitution patterns (e.g., hydroxy and iodo groups on the benzyl ring) and diastereomeric purity. Compare chemical shifts with analogous compounds (e.g., dihydrochloride salts with similar backbone structures) .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- X-ray crystallography : If crystals are obtainable, resolve the crystal structure to validate stereochemistry and salt formation .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s receptor-binding affinity be resolved?
Methodological Answer:
- Dose-response assays : Perform radioligand binding studies across multiple concentrations (e.g., 1 nM–10 µM) to calculate values, ensuring replicates (n ≥ 3) to assess variability .
- Receptor subtype specificity : Use knockout cell lines or subtype-selective antagonists to isolate target receptors (e.g., adrenergic vs. dopaminergic receptors) .
- Computational docking : Model the compound’s interaction with receptor active sites using software like AutoDock Vina, cross-referencing with NMR-derived conformers .
Q. What experimental designs are suitable for probing the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic assays : Measure initial reaction rates under varying substrate concentrations (e.g., 0.1–10× ) to determine inhibition type (competitive, non-competitive) .
- Pre-incubation studies : Pre-treat enzymes with the compound (10–60 minutes) to assess time-dependent inhibition, indicating covalent binding or allosteric modulation .
- Mutagenesis : Introduce point mutations (e.g., catalytic site residues) via site-directed mutagenesis to identify critical interaction sites .
Q. How can stability studies be designed to evaluate the compound’s degradation under physiological conditions?
Methodological Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C, sampling at intervals (0, 24, 48 hours) and quantifying degradation via HPLC .
- Light and temperature sensitivity : Expose lyophilized samples to UV light (254 nm) or elevated temperatures (40–60°C) to identify decomposition pathways .
- Metabolite profiling : Use LC-MS/MS to detect hydrolysis products (e.g., free amines or phenolic derivatives) in simulated gastric fluid .
Data Contradiction and Theoretical Analysis
Q. How to address discrepancies in reported solubility profiles of the compound?
Methodological Answer:
- Solvent screening : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using nephelometry or gravimetric analysis .
- Salt form comparison : Compare dihydrochloride solubility with freebase or other salt forms (e.g., sulfate), noting pH-dependent ionization .
- Co-solvent systems : Evaluate solubility enhancement via PEG or cyclodextrin inclusion complexes .
Methodological Frameworks for Further Research
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
